N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine
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Overview
Description
N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine is a chemical compound with the molecular formula C17H29NO and a molecular weight of 263.4 g/mol.
Mechanism of Action
- Butylparaben primarily targets enzymes involved in DNA and RNA synthesis, as well as ATPase and phosphotransferase enzymes in certain bacterial species .
- Its exact mechanism of action remains unknown, but it is proposed to interfere with membrane transport processes by disrupting the lipid bilayer .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine typically involves the reaction of 4-(4-propan-2-ylphenoxy)butan-1-amine with butyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine can be compared with other similar compounds, such as:
N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine: Similar structure but with a different position of the propan-2-yl group on the phenoxy ring.
N-butyl-4-(4-methylphenoxy)butan-1-amine: Similar structure but with a methyl group instead of a propan-2-yl group on the phenoxy ring.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-5-12-18-13-6-7-14-19-17-10-8-16(9-11-17)15(2)3/h8-11,15,18H,4-7,12-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQYXLPGNKZYRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=C(C=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367206 |
Source
|
Record name | N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-74-2 |
Source
|
Record name | N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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